Cas no 1013784-81-0 (N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide)

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide structure
1013784-81-0 structure
Product name:N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS No:1013784-81-0
MF:C17H16N4O3S
MW:356.398941993713
CID:6291827
PubChem ID:16952149

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
    • N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide
    • N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
    • F2446-0086
    • AKOS024648903
    • 1013784-81-0
    • Inchi: 1S/C17H16N4O3S/c1-10-7-12(20-21(10)2)16(22)19-17-18-13(9-25-17)11-3-4-14-15(8-11)24-6-5-23-14/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,22)
    • InChI Key: GGTHXYODFKVXEL-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC3=C(C=2)OCCO3)N=C1NC(C1C=C(C)N(C)N=1)=O

Computed Properties

  • Exact Mass: 356.09431156g/mol
  • Monoisotopic Mass: 356.09431156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 497
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 107Ų

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2446-0086-40mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2446-0086-4mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2446-0086-10mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2446-0086-20mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2446-0086-15mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2446-0086-3mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2446-0086-5μmol
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2446-0086-1mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2446-0086-5mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2446-0086-75mg
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
1013784-81-0 90%+
75mg
$208.0 2023-05-16

Additional information on N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

Comprehensive Analysis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013784-81-0)

The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide, identified by CAS 1013784-81-0, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a 1,4-benzodioxin moiety with a thiazole ring and a pyrazole-carboxamide group, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in inflammation and metabolic disorders, aligning with current trends in precision medicine.

One of the most searched questions about this compound revolves around its synthetic route and mechanism of action. The synthesis typically involves multi-step organic reactions, including condensation and cyclization, to assemble the 2,3-dihydro-1,4-benzodioxin core and the 1,3-thiazol-2-yl scaffold. Recent studies suggest that the 1,5-dimethyl-1H-pyrazole-3-carboxamide segment may contribute to its binding affinity with specific enzyme targets, such as kinases or G-protein-coupled receptors (GPCRs), which are hot topics in contemporary drug development.

From an SEO perspective, users frequently search for "CAS 1013784-81-0 supplier" or "N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide solubility," reflecting practical concerns in laboratory settings. The compound exhibits moderate solubility in polar organic solvents like DMSO and methanol, which is critical for in vitro assays. Its stability under physiological conditions is another area of investigation, especially for researchers focusing on bioavailability and drug delivery systems.

In the context of structure-activity relationship (SAR) studies, modifications to the dihydrobenzodioxin or thiazole components have shown varying effects on potency. This aligns with the growing demand for fragment-based drug design, a trending topic in computational chemistry. Additionally, the compound's logP and hydrogen bonding capacity are frequently analyzed to predict its pharmacokinetic properties, addressing common queries about ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Emerging applications of CAS 1013784-81-0 include its potential as a molecular probe for studying signal transduction pathways. With the rise of AI-driven drug discovery, researchers are leveraging machine learning models to predict its interactions with novel targets, a subject gaining traction in scientific forums. Furthermore, its crystal structure and polymorphism are under scrutiny, as these factors influence formulation strategies—a key concern for pharmaceutical manufacturers.

Environmental and regulatory aspects of this compound are also noteworthy. While it is not classified as hazardous, its biodegradability and ecotoxicity data remain areas for further study, reflecting the broader industry shift toward green chemistry principles. Analytical methods such as HPLC and LC-MS are commonly employed for purity assessment, addressing quality control challenges highlighted in recent publications.

In summary, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013784-81-0) exemplifies the convergence of synthetic chemistry and biomedical innovation. Its versatility in addressing unmet medical needs, coupled with advancements in high-throughput screening and cheminformatics, positions it as a compelling candidate for future therapeutic development.

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